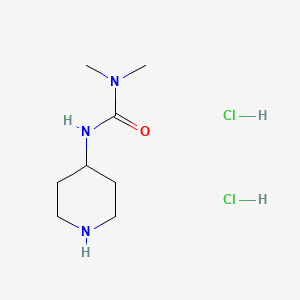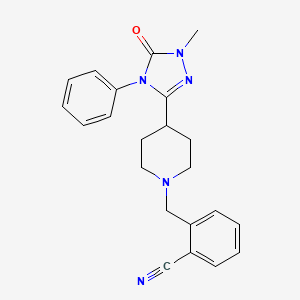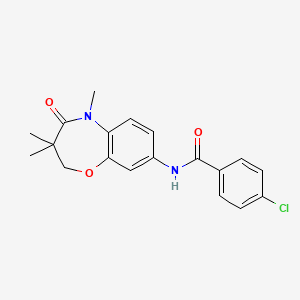
3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O and a molecular weight of 244.16 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride typically involves the reaction of 3,3-dimethyl-1-(piperidin-4-yl)urea with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool in studying biological processes and pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride can be compared with other similar compounds such as:
- 3,3-Dimethyl-1-(piperidin-4-yl)urea hydrochloride
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects .
Properties
IUPAC Name |
1,1-dimethyl-3-piperidin-4-ylurea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;;/h7,9H,3-6H2,1-2H3,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOLXYFDOQJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2799081.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)

![1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2799084.png)
![3-(1H-1,3-benzodiazol-2-yl)-4-[(3,4-dimethylphenyl)amino]butanoic acid](/img/structure/B2799085.png)

![5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799088.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B2799100.png)
![butyl 2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B2799103.png)
